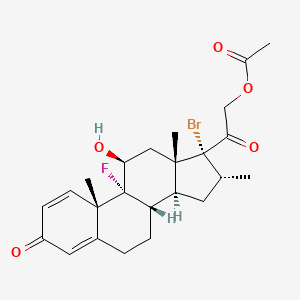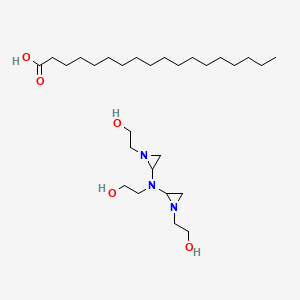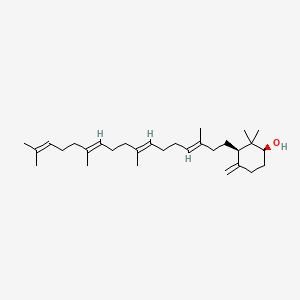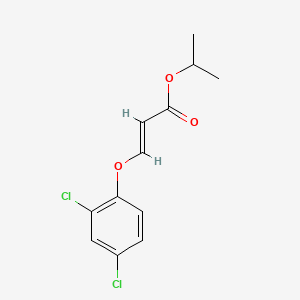
(S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, ammonium, and sulphonyl groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Hydroxylation: Introduction of hydroxyl groups to the precursor molecules.
Ammonium Salt Formation: Conversion of the hydroxylated intermediates into ammonium salts.
Sulphonylation: Addition of sulphonyl groups to the ammonium salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of sulphonyl groups to sulfides.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce sulfides.
Scientific Research Applications
(S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Modulating Receptor Activity: Affecting signal transduction pathways.
Altering Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- ®-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) chloride
- (S)-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) nitrate
Properties
CAS No. |
93839-92-0 |
|---|---|
Molecular Formula |
C20H32N2O12S3 |
Molecular Weight |
588.7 g/mol |
IUPAC Name |
[(1S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]azanium;sulfate |
InChI |
InChI=1S/2C10H15NO4S.H2O4S/c2*1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12;1-5(2,3)4/h2*2-5,9-10,12-13H,6,11H2,1H3;(H2,1,2,3,4)/t2*9?,10-;/m00./s1 |
InChI Key |
JHOPAAUVEUYURN-VUCLGOSDSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H](C(CO)[NH3+])O.CS(=O)(=O)C1=CC=C(C=C1)[C@@H](C(CO)[NH3+])O.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)[NH3+])O.CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)[NH3+])O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


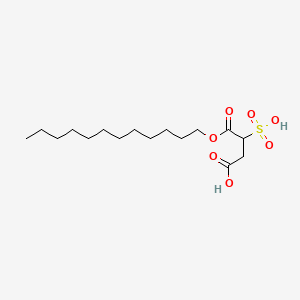

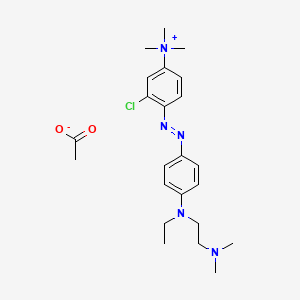
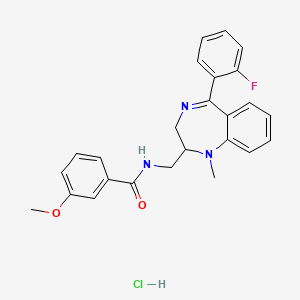

![1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one](/img/structure/B12714166.png)



